molecular formula C18H24N2O2 B2774402 N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide CAS No. 2097903-17-6

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide

Cat. No.: B2774402
CAS No.: 2097903-17-6
M. Wt: 300.402
InChI Key: FWDJXKRWHQDYSE-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is a synthetic organic compound that features a cyclohexyl ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Formation of the benzamide group: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Reduction: This might involve the addition of hydrogen atoms, reducing double bonds or other functional groups.

    Substitution: This could involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: As a potential ligand for studying receptor interactions or enzyme inhibition.

    Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-(morpholin-4-yl)benzamide: Lacks the double bond in the cyclohexyl ring.

    N-(4-methylidenecyclohexyl)-4-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is unique due to the presence of both the morpholine ring and the double bond in the cyclohexyl ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-2-6-16(7-3-14)19-18(21)15-4-8-17(9-5-15)20-10-12-22-13-11-20/h4-5,8-9,16H,1-3,6-7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJXKRWHQDYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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